molecular formula C11H10O4 B3328459 2-(Phenylmethylene)butanedioic acid CAS No. 46427-07-0

2-(Phenylmethylene)butanedioic acid

Cat. No. B3328459
CAS RN: 46427-07-0
M. Wt: 206.19 g/mol
InChI Key: KYILORDWJFEQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylmethylene)butanedioic acid, also known as benzylidenesuccinic acid, is an organic compound . It has a CAS number of 5653-88-3 . The molecular weight of this compound is 206.2 . The IUPAC name for this compound is (2Z)-2-benzylidenebutanedioic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-(Phenylmethylene)butanedioic acid is 1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)/b9-6- . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

2-(Phenylmethylene)butanedioic acid is a solid at room temperature . It has a molecular weight of 206.2 .

Safety and Hazards

The safety information for 2-(Phenylmethylene)butanedioic acid includes several hazard statements: H302, H315, H319 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-benzylidenebutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYILORDWJFEQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963573
Record name 2-Benzylidenebutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanedioic acid, (phenylmethylene)-

CAS RN

46427-07-0
Record name 2-Benzylidenebutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

700 mmol of dimethyl succinate and then 20 ml of methanol are added to 290 mmol of sodium methylate dissolved in 80 ml of methanol. The mixture is brought to reflux, and 236 mmol of benzaldehyde are slowly added, followed by 20 ml of methanol. The mixture is maintained at reflux, with stirring, for one hour, and then 100 ml of methanol are distilled off. 120 ml of water and 120 ml of 10N sodium hydroxide solution are added to the concentrated reaction mixture. The removal of the methanol by distillation is continued. The residue is diluted with 150 ml of water. After the addition of dichloromethane, the diacid is precipitated by the slow addition of 12N hydrochloric acid. The diacid is filtered and washed with dicliloromethane and then with water. Drying yields the expected product.
Quantity
700 mmol
Type
reactant
Reaction Step One
Quantity
290 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
236 mmol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenylmethylene)butanedioic acid
Reactant of Route 2
Reactant of Route 2
2-(Phenylmethylene)butanedioic acid
Reactant of Route 3
Reactant of Route 3
2-(Phenylmethylene)butanedioic acid
Reactant of Route 4
2-(Phenylmethylene)butanedioic acid
Reactant of Route 5
2-(Phenylmethylene)butanedioic acid
Reactant of Route 6
2-(Phenylmethylene)butanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.